Acetyl-Ser-Asp-Lys-Pro (AcSDKP), a naturally occurring tetrapeptide, is a known negative regulator of hematopoietic stem cell proliferation. [] It is generated from Thymosin β4 through cleavage by prolyl oligopeptidase (POP). [] AcSDKP is a natural and specific substrate of the N-terminal active site of human Angiotensin-converting enzyme (ACE). [] AcSDKP has been shown to be a physiological substrate of Angiotensin-converting enzyme (ACE), which catabolizes the peptide through a dipeptidasic activity. [] This suggests a possible role for ACE in the regulation of hematopoietic stem cell proliferation through control of the AcSDKP concentration. [] Additionally, AcSDKP exhibits angiogenic properties. []
A new and practical synthetic strategy for AcSDKP synthesis focuses on creating six-membered lactam-bridged dipeptides, specifically 4-substituted-3-aminopiperidin-2-ones. This approach involves two key steps: a diastereoselective addition of cuprate to (E)-alpha, beta-unsaturated ester (3) and racemization-free reductive amination. Using this methodology, the conformationally constrained tetrapeptide AcSDKP (2) can be successfully synthesized from 3-amino-4-vinylpiperidin-2-one (22). []
AcSDKP inhibits the proliferation of hematopoietic stem cells. [, ] It also inhibits the growth of cardiac fibroblasts and TGFβ1-stimulated phosphorylation of Smad2. [, ] AcSDKP's antifibrotic effects might be mediated in part by increasing cardiac AcSDKP levels, resulting in the inhibition of Smad2/3 phosphorylation. [] AcSDKP inhibits the differentiation, activation, and cytokine release of bone marrow stem cells (BMSC) and macrophages, thus exerting anti-inflammatory effects. []
Hematopoiesis:
- AcSDKP inhibits the entry of murine pluripotent hematopoietic stem cells (CFU-S) into the cell cycle. [] - It protects hematopoietic stem cells from the toxicity of anticancer chemotherapies. [] - AcSDKP levels are elevated in the plasma of some patients with hematologic malignancies, suggesting a potential correlation between its levels and disease progression. []- AcSDKP can accelerate the engraftment of ex vivo expanded hematopoietic progenitors. []
Cardiac Function:- AcSDKP inhibits the proliferation of cardiac fibroblasts. [] - It decreases phosphorylation and nuclear translocation of Smad2 in cardiac fibroblasts. []- Increased cardiac ACE activity might lead to increased cardiac collagen content by degrading AcSDKP, which inhibits Smad2/3 phosphorylation. []- AcSDKP protects against radiation-induced myocardial inflammation and fibrosis. [, , ]
Renal Function:- AcSDKP exhibits renal protective effects in hypertensive mice by reducing inflammatory cell infiltration, matrix deposition, and albuminuria. [] - AcSDKP relieves renal interstitial fibrosis by inhibiting NF-κB activation and reducing the expression of inflammatory cytokines. []
Angiogenesis:- AcSDKP is a potent angiogenic factor. [, ] - It stimulates endothelial cell migration and differentiation into capillary-like structures. []- AcSDKP enhances the secretion of an active form of matrix metalloproteinase-1 (MMP-1). []- It promotes angiogenesis in the chicken embryo chorioallantoic membrane (CAM) and in the abdominal muscle of the rat. []
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2